4,4',4''-Phosphanetriyltribenzoic acid
Description
Historical Development and Significance of Polycarboxylic Acid Linkers in Coordination Chemistry
The journey from classical coordination complexes, as first described by Alfred Werner, to the expansive, porous structures of today's metal-organic frameworks (MOFs) has been marked by key innovations in the choice of organic ligands. nih.gov Initially, coordination chemistry focused on discrete metal centers surrounded by simple ligands. A significant leap occurred with the move from neutral donor ligands to charged organic linkers, such as carboxylates, which favored the formation of more extended polynuclear clusters. nih.gov
Aromatic polycarboxylic acids have become one of the most widely utilized classes of building blocks for constructing functional coordination polymers and MOFs. mdpi.comnih.gov Their prevalence is due to several advantageous features, including high stability under the hydrothermal or solvothermal conditions often used for synthesis, tunable sizes, and a variety of coordination sites and modes. mdpi.comglobethesis.com The rigid and well-defined geometry of linkers like 1,4-benzenedicarboxylic acid (BDC) and 1,3,5-benzenetricarboxylic acid (trimesic acid, H3BTC) was instrumental in the development of the first robust, permanently porous MOFs, such as MOF-5 and Co(BTC)(Py)2. nih.govwikipedia.org The ability of these carboxylate groups to bridge multiple metal centers is fundamental to forming the strong, extended networks that define these materials. nih.govnih.gov The development of increasingly complex polycarboxylate linkers continues to expand the structural diversity and functional potential of coordination polymers. mdpi.comacs.org
Unique Contributions of Phosphane-Functionalized Ligands to Extended Frameworks
While polycarboxylic acids form the backbone of many extended frameworks, the incorporation of other functional groups onto these linkers allows for the fine-tuning of the resulting material's properties. Phosphane (or phosphine) functional groups are of particular importance in this regard. researchgate.net The integration of phosphine (B1218219) moieties into MOFs, creating what are known as P-MOFs, bridges the gap between homogeneous and heterogeneous catalysis. nih.gov
Phosphine ligands are ubiquitous in homogeneous catalysis, where their steric and electronic properties are used to control the activity and selectivity of metal catalysts. ethz.ch By incorporating phosphine groups directly into the rigid, porous structure of a MOF, these advantages can be translated into a solid-state, heterogeneous system. This offers improved catalyst stability, recovery, and recyclability. acs.org The phosphine group's strong binding affinity for transition metals allows for the direct metalation of the framework, creating well-defined, isolated active sites within the porous structure. ethz.ch The development of P-MOFs is an active area of research, though it is challenged by the often complex, multi-step syntheses required for the phosphine-containing linkers. nih.govethz.ch These materials can be created either through the direct assembly of a pre-functionalized phosphine linker or by post-synthetic modification of an existing framework. acs.orgresearchgate.net The non-planar structure of the phosphine group can also promote the formation of novel MOF topologies not achievable with simpler linkers. researchgate.net
Scope and Research Focus on 4,4',4''-Phosphanetriyltribenzoic Acid as a Tritopic Building Block
This compound, also known by the abbreviation H3tpp, is a prime example of a multifunctional linker that combines the framework-building capacity of carboxylates with the unique properties of a phosphane core. researchgate.netcymitquimica.com Its structure consists of a central phosphorus atom bonded to three benzoic acid units, making it a C3-symmetric, tritopic (three-connecting) building block. cymitquimica.comtesisenred.net This specific geometry is highly valuable for creating porous coordination materials with predictable and controlled network structures. tesisenred.net
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 22836-27-7 |
| Molecular Formula | C21H15O6P |
| Molecular Weight | 394.32 g/mol |
| Synonyms | BENZOIC ACID, 4,4',4''-PHOSPHINIDYNETRIS- |
| Purity | 95% |
Data sourced from references cymitquimica.comcymitquimica.com.
Research has specifically focused on utilizing H3tpp as a tritopic tridentate linker to construct novel metal-organic frameworks. researchgate.netresearchgate.net In one notable study, H3tpp was used to synthesize a series of zinc-based MOFs. The outcome of the synthesis was directed by the inclusion or exclusion of secondary N-donor linker molecules, demonstrating the linker's versatility. researchgate.netresearchgate.net
When H3tpp was the sole linker used with a zinc source, a layered (3,6)-connected network with kgd topology was formed. researchgate.net
The addition of 4,4'-bipyridine (B149096), a linear N-donor coligand, resulted in a pillared-layered framework, increasing the dimensionality to a (3,8)-connected network. researchgate.net
Using 3,3'-bipyridine (B1266100) as the coligand led to a different, three-dimensional (3,4,6)-connected framework. researchgate.net
These findings highlight how the adaptable coordination of the H3tpp linker, in combination with other building blocks, can be used to systematically control and modify the final network dimensionality and topology of the resulting MOF. researchgate.netresearchgate.net
Table 2: Research Findings on MOFs Synthesized with this compound (H3tpp)
| MOF Designation | Metal Ion | Additional Linker | Framework Type | Network Topology |
| 1 | Zn(II) | None | Layered | (3,6)-c, kgd |
| 2 | Zn(II) | 4,4'-bipyridine | Pillared Layered | (3,8)-c |
| 3 | Zn(II) | 3,3'-bipyridine | 3D Framework | (3,4,6)-c |
Data synthesized from research described in references researchgate.netresearchgate.net.
This line of research underscores the importance of this compound as a sophisticated building block, enabling the rational design of functional materials with tailored structural properties for potential applications in areas like catalysis and gas storage. nih.govcymitquimica.com
Structure
3D Structure
Properties
CAS No. |
22836-27-7 |
|---|---|
Molecular Formula |
C21H15O6P |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-bis(4-carboxyphenyl)phosphanylbenzoic acid |
InChI |
InChI=1S/C21H15O6P/c22-19(23)13-1-7-16(8-2-13)28(17-9-3-14(4-10-17)20(24)25)18-11-5-15(6-12-18)21(26)27/h1-12H,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
UDCBIOUMTDEDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)P(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies for 4,4 ,4 Phosphanetriyltribenzoic Acid and Its Functionalized Analogues
Established Synthetic Pathways for 4,4',4''-Phosphanetriyltribenzoic Acid
The synthesis of this compound, a key building block in materials science and coordination chemistry, relies on robust chemical transformations. cymitquimica.com These methods are designed to introduce carboxylic acid functionalities onto a central triarylphosphine core.
Routes Involving Hydrolysis of Trifluoromethylphenyl Precursors
A significant and innovative method for preparing this compound involves the hydrolysis of its trifluoromethyl precursor, tris(4-(trifluoromethyl)phenyl)phosphine. rsc.orgnih.govrsc.org This reaction is typically performed in a highly acidic medium composed of fuming sulfuric acid (oleum) and boric acid. rsc.orgnih.gov This superacidic environment serves a dual purpose: it facilitates the hydrolysis of the stable trifluoromethyl (-CF₃) groups to carboxylic acid (-COOH) groups and protects the central phosphorus atom from oxidation by protonating it. nih.gov
The degree of carboxylation can be controlled by adjusting the reaction conditions, such as time and temperature. rsc.orgnih.gov This allows for the selective synthesis of mono-, di-, or the fully substituted tricarboxylic acid. For instance, the hydrolysis of tris(meta-trifluoromethylphenyl)phosphine shows a much faster reaction rate compared to the para-substituted version. rsc.orgnih.gov A pH-dependent purification procedure can then be employed to separate these amphiphilic phosphines based on their varying number of carboxylic groups. rsc.orgrsc.org
Table 1: Representative Conditions for Stepwise Hydrolysis of Trifluoromethylated Triarylphosphines rsc.orgnih.gov
| Starting Material | Target Product | Reaction Time | Product Distribution |
| tris(4-(trifluoromethyl)phenyl)phosphine | Monocarboxylic phosphine (B1218219) | 20 h | 45% Monocarboxylic, 45% Starting Material |
| tris(4-(trifluoromethyl)phenyl)phosphine | Dicarboxylic phosphine | 72 h | 50% Dicarboxylic, 25% Monocarboxylic |
| tris(meta-trifluoromethylphenyl)phosphine | Monocarboxylic phosphine | 0.5 h | 41% Monocarboxylic, 48% Starting Material |
| tris(meta-trifluoromethylphenyl)phosphine | Dicarboxylic phosphine | 20 h | 60% Dicarboxylic, 20% Tricarboxylic |
General Principles of Carboxylated Triarylphosphine Synthesis
The synthesis of carboxylated triarylphosphines presents unique challenges due to the reactivity of the functional groups involved. rsc.org Traditional methods for creating the foundational carbon-phosphorus bonds often involve the reaction of organometallic reagents, like Grignard or organolithium compounds, with phosphorus halides such as phosphorus trichloride. rsc.orgmdpi.com However, these powerful nucleophiles are generally incompatible with acidic protons, such as those on carboxylic acid groups, limiting their direct application. rsc.org
Alternative strategies include transition-metal-catalyzed phosphination reactions. rsc.org For example, palladium-catalyzed reactions can couple aryl bromides with triarylphosphines, a method that tolerates a wider range of functional groups. rsc.org Another approach is the nucleophilic aromatic substitution (SNAr) reaction, which allows for a transition-metal-free C-P bond formation by reacting aryltrimethylammonium salts with secondary phosphines. rsc.org The hydrolysis of trifluoromethyl groups, as detailed previously, represents a valuable alternative that circumvents the functional group incompatibility issues inherent in many classic phosphine syntheses. rsc.orgnih.gov
Synthetic Approaches for Diverse Derivatives and Related Compounds
The versatility of the triarylphosphine scaffold allows for the synthesis of a wide array of derivatives. By introducing various substituents or modifying the phosphorus center, ligands with fine-tuned electronic and steric properties can be created for specific applications. acs.orgnih.gov
Introduction of Varied Substituents on the Aryl Moieties
The functionalization of the aryl rings of triarylphosphines is a key strategy for tailoring their properties. rsc.orgmcmaster.ca Palladium-catalyzed cross-coupling reactions, for instance, enable the synthesis of phosphines bearing ketones, aldehydes, esters, and nitriles. rsc.org This modularity is crucial for developing ligands for catalysis and materials science. mcmaster.ca
For more complex architectures, multi-step synthetic sequences are employed. The synthesis of an extended linker, 4',4''',4'''''-phosphinetriyltris(([1,1'-biphenyl]-4-carboxylic acid)), was achieved using a modified procedure that replaces 1,4-dibromobenzene (B42075) with 4,4'-dibromo-1,1'-biphenyl, demonstrating how the core structure can be systematically expanded. researchgate.net Furthermore, introducing substituents can influence the ligand's steric bulk and electronic nature, which in turn affects the properties of their metal complexes. acs.orgingentaconnect.com
Synthesis of Phosphine Chalcogenide Analogues and their Precursors
Phosphine chalcogenides, such as phosphine oxides, sulfides, and selenides, are important derivatives of triarylphosphines. researchgate.net The precursor for these compounds is the parent phosphine, which is relatively stable to air but can be oxidized. rsc.org The synthesis of phosphine chalcogenides is typically achieved by reacting the corresponding phosphine with a chalcogen source. researchgate.netrsc.org
Table 2: Methods for the Synthesis of Phosphine Chalcogenides
| Chalcogenide | Reagent | Conditions | Reference |
| Phosphine Sulfide (B99878) | Elemental Sulfur (S₈) | Chloroform, room temperature | rsc.org |
| Phosphine Selenide (B1212193) | Elemental Selenium | Toluene, reflux | rsc.org |
| Phosphine Sulfide | nBu₄N·SCN | 1,2-dichloroethane, 100-120 °C | researchgate.net |
| Phosphine Selenide | nBu₄N·SeCN | 1,2-dichloroethane, 120 °C | researchgate.netnih.gov |
| Phosphine Oxide | Hydrogen Peroxide | THF, 0-40 °C | surfacesciencewestern.com |
Methodological Considerations in Ligand Preparation for Supramolecular Assembly
The preparation of ligands like this compound for use in supramolecular assembly requires careful consideration of their structural and chemical properties. These molecules are designed as multitopic building blocks that can coordinate to metal centers to form larger, ordered structures such as metal-organic frameworks (MOFs) or supramolecular clusters. researchgate.netacs.org
The geometry and rigidity of the ligand are paramount. The C₃-symmetric, tripodal structure of this compound makes it an excellent candidate for forming three-dimensional networks. researchgate.net When used as a linker, this molecule, abbreviated as H₃tpp, can coordinate to metal ions like zinc(II) through its carboxylate groups to create frameworks with specific topologies. researchgate.net
The dual nature of the ligand, possessing both a soft phosphine donor site and hard carboxylate oxygen donor sites, allows for selective coordination and the potential construction of heterometallic or multifunctional materials. rsc.org The amphiphilic character conferred by the carboxylic acid groups also necessitates specific purification strategies, such as pH-dependent separation, to isolate the desired ligand in high purity, which is critical for achieving crystalline supramolecular structures. rsc.orgnih.gov The choice of solvent and temperature during the self-assembly process is also crucial in directing the formation of the desired architecture, whether it be discrete cages, helicates, or extended coordination polymers. acs.orgnih.gov
Coordination Chemistry and Metal Organic Framework Mof Construction with 4,4 ,4 Phosphanetriyltribenzoic Acid
Ligand Design and Coordination Modes of the 4,4',4''-Phosphanetriyltribenzoic Acid Anion
The structure and functionality of a MOF are fundamentally determined by its building blocks: the metal-based nodes and the organic linkers. The this compound ligand, upon deprotonation to its anionic form (ptb³⁻), offers distinct coordination features through its carboxylate groups and the central phosphane atom.
Monodentate: One oxygen atom of the carboxylate coordinates to a single metal ion.
Bidentate Chelating: Both oxygen atoms of the carboxylate coordinate to the same metal ion, forming a chelate ring.
Bidentate Bridging (syn-syn, syn-anti, anti-anti): The two oxygen atoms of the carboxylate bridge two different metal ions. This is a very common mode in MOF construction, leading to robust frameworks.
The specific coordination environment is influenced by factors such as the nature of the metal ion, the solvent system used, and the reaction temperature. nih.gov In frameworks with polynuclear metal clusters, such as the well-known paddlewheel or Zr₆ clusters, the ptb³⁻ anion's carboxylate groups typically adopt a bidentate bridging mode to connect these SBUs into a stable, extended lattice. nih.govfrontiersin.org
The central phosphane (phosphine) group introduces an additional functional site into the ligand, which can play several roles. Unlike analogous tritopic linkers based on nitrogen (e.g., trimesic acid) or carbon centers, the phosphane group has a lone pair of electrons and a non-planar, trigonal pyramidal geometry that can influence the framework's structure and properties. researchgate.net
The phosphane center can act as a Lewis base and coordinate directly to a metal ion. This is particularly relevant in the design of bifunctional MOFs, where the framework can possess both Lewis acidic metal sites from the SBUs and Lewis basic sites from the phosphine-functionalized linker. researchgate.net However, direct synthesis of phosphine-containing MOFs can sometimes be challenging. The phosphine (B1218219) group is susceptible to oxidation during solvothermal synthesis, which can result in the formation of a phosphine oxide moiety (P=O). researchgate.net This oxidation alters the electronic properties and coordination ability of the central group.
In many reported structures involving phosphine-functionalized linkers, the phosphine group remains uncoordinated and points into the pores of the framework. In these cases, it serves as a functional site for post-synthetic modification or for applications in catalysis and sensing where the phosphine can bind to other metal species or interact with guest molecules. researchgate.net The decision of whether the phosphane center coordinates or remains free is a delicate balance of steric hindrance, the electronic affinity of the metal node, and the reaction conditions.
Structural Diversity in Metal-Organic Frameworks
The combination of metal ions and the this compound linker can lead to a wide array of MOF structures with varying dimensionalities, topologies, and properties.
The dimensionality of a MOF is determined by how the linkers connect the metal nodes in space. nih.gov While 1D "chain" structures are possible, the tripodal nature of the this compound linker strongly favors the formation of higher-dimensional structures.
Two-Dimensional (2D) Frameworks: If the ptb³⁻ linkers connect metal nodes in a planar fashion, 2D sheets or layers are formed. These layers can stack upon one another, held together by weaker van der Waals forces or hydrogen bonds. Such 2D MOFs can often be exfoliated to produce nanosheets with a high surface area. frontiersin.orgmdpi.com
Three-Dimensional (3D) Frameworks: A 3D framework is formed when the linkers connect the metal nodes in all three dimensions, creating a continuous, porous solid. rsc.org This is the most common outcome for tritopic linkers like ptb³⁻ when combined with multi-connecting metal cluster SBUs, resulting in robust structures with accessible pore networks. rsc.orgmdpi.com The specific geometry of the linker and the SBU dictates the final 3D topology.
| Dimensionality | Typical Connectivity | Structural Description | Potential with ptb³⁻ Linker |
|---|---|---|---|
| 1D | Linkers connect nodes in a linear fashion. | Coordination polymer chains. | Less common, but possible under specific conditions or with blocking co-ligands. |
| 2D | Linkers connect nodes to form planar sheets. | Stacked layers, potentially exfoliatable. | Likely when combined with simple metal ions or planar SBUs. |
| 3D | Linkers connect nodes in three dimensions. | Porous, extended network. | Highly probable, especially with polynuclear SBUs, leading to robust frameworks. |
The choice of the metal ion is critical as it determines the geometry of the inorganic node, or Secondary Building Unit (SBU). nih.govrsc.org An SBU is a pre-defined, polynuclear metal-containing cluster that acts as a rigid and directional node within the MOF. researchgate.net The combination of the SBU's geometry and the linker's geometry dictates the final topology of the framework.
For instance, divalent transition metals like Cu(II) and Zn(II) often form binuclear "paddlewheel" SBUs with carboxylate linkers. frontiersin.org A paddlewheel SBU provides four connection points in a square-planar arrangement. Combining a 4-connected paddlewheel SBU with a 3-connected tritopic linker like ptb³⁻ can lead to complex and often interpenetrated 3D networks. Zirconium(IV) is known to form highly stable hexanuclear clusters (e.g., Zr₆O₄(OH)₄) that act as 6-, 8-, or even 12-connected nodes, which when linked by ptb³⁻ would result in highly connected and robust 3D frameworks. nih.gov
| Metal Ion | Common SBU | SBU Geometry | Typical Connectivity | Resulting MOF Characteristics |
|---|---|---|---|---|
| Zn(II), Cu(II) | Dinuclear Paddlewheel [M₂(O₂CR)₄] | Square Planar | 4-connected | Forms diverse 2D or 3D topologies. |
| Zr(IV), Hf(IV) | Hexanuclear Cluster [M₆O₄(OH)₄] | Octahedral | 6-, 8-, or 12-connected | Leads to highly stable and porous frameworks (e.g., UiO-type). nih.gov |
| Cr(III) | Trinuclear Cluster [Cr₃O(O₂CR)₆] | Trigonal Planar | 6-connected | Forms frameworks like MIL-100. |
| Lanthanides (Ln³⁺) | Polynuclear Clusters (e.g., Ln₄, Ln₆) | Variable | High connectivity (6+) | Can form novel and complex 3D topologies. rsc.orgmdpi.com |
The final structure of a MOF is not only dependent on the primary building blocks but can also be finely tuned by the reaction conditions and the introduction of additional molecules like co-linkers or modulators. frontiersin.org
Co-linkers: One common strategy to control dimensionality is the use of a co-linker, often a linear ditopic ligand such as 4,4'-bipyridine (B149096). In a mixed-linker system, the ptb³⁻ linker might form 2D layers, which are then "pillared" by the linear co-linker that bridges metal ions in adjacent layers, resulting in a 3D framework. nih.gov This approach allows for systematic control over the interlayer spacing and pore dimensions.
Reaction Conditions: Factors such as temperature, solvent, and the concentration of reactants can have a profound impact on the final product. frontiersin.orgnih.gov Different phases or topologies can be favored under kinetic or thermodynamic control. For example, a lower temperature might yield a kinetic product with a more open, but less stable, structure, while a higher temperature might lead to a more dense and thermodynamically stable phase. The use of modulators—monocarboxylic acids that compete with the linker for coordination sites—can also influence the crystallization process, often leading to more crystalline materials by slowing down the rate of framework formation. nih.gov
Engineering of Phosphane-Functionalized MOFs (P-MOFs)
The creation of P-MOFs is a deliberate process aimed at leveraging the unique electronic and steric properties of phosphine ligands within a porous, crystalline matrix. These properties are highly sought after for applications such as the immobilization of metal catalysts, where the phosphine can act as a strong σ-donor and π-acceptor ligand, influencing the catalytic activity and selectivity of the entrapped metal centers. utexas.eduresearchgate.netresearchgate.netnih.gov The choice between direct synthesis and post-synthetic modification depends on several factors, including the stability of the phosphine ligand under synthetic conditions and the desired distribution of functional sites within the framework.
Direct Solvothermal Synthesis of P-MOFs
Direct solvothermal synthesis is a "bottom-up" approach where the this compound ligand (H3tpp) is reacted with metal ions or metal clusters in a suitable solvent under elevated temperatures. researchgate.netmdpi.comrsc.org This method allows for the direct incorporation of the phosphine functionality into the MOF backbone, ensuring a periodic and well-defined distribution of the active sites throughout the crystalline material. researchgate.net
One notable example involves the use of the oxidized form of the ligand, tris(4-carboxyphenyl)phosphane oxide (H3L), in the solvothermal synthesis of lanthanide-based MOFs (LOFs). rsc.orgrsc.org In a typical synthesis, a lanthanide salt is reacted with H3L in a solvent mixture, often containing N,N-dimethylformamide (DMF), at elevated temperatures. rsc.orgrsc.org This process has yielded isostructural three-dimensional frameworks with europium (Eu³⁺) and dysprosium (Dy³⁺), formulated as {[Eu(L³⁻)(H₂O)]·5H₂O}n and {[Dy(L³⁻)(H₂O)]·2CH₃CN}n, respectively. rsc.orgrsc.org These frameworks are built upon binuclear lanthanide secondary building units (SBUs) and exhibit a 6-connected net topology. rsc.orgrsc.org
Similarly, the unoxidized this compound has been employed as a tritopic tridentate linker in the synthesis of a zinc-based MOF. The reaction of H3tpp with a zinc salt under solvothermal conditions can lead to the formation of a layered (3,6)-connected network. The specific topology and dimensionality of the resulting framework can be influenced by the presence of auxiliary N-donor ligands.
Table 1: Examples of Direct Solvothermal Synthesis of P-MOFs and Related Structures
| Ligand | Metal Ion | Resulting MOF Formula | Topology | Reference(s) |
| Tris(4-carboxyphenyl)phosphane oxide (H3L) | Eu³⁺ | {[Eu(L³⁻)(H₂O)]·5H₂O}n | 3D, 6-connected {4¹²·6³} net | rsc.orgrsc.org |
| Tris(4-carboxyphenyl)phosphane oxide (H3L) | Dy³⁺ | {[Dy(L³⁻)(H₂O)]·2CH₃CN}n | 3D, 6-connected {4¹²·6³} net | rsc.orgrsc.org |
| This compound (H3tpp) | Zn²⁺ | Not explicitly stated | Layered (3,6)-c network |
It is important to note that a significant challenge in the direct synthesis of P-MOFs is the potential for the phosphine group to oxidize to a phosphine oxide during the solvothermal process, which can alter the desired electronic properties of the final material. researchgate.net
Post-Synthetic Modification Strategies for Phosphane Incorporation within MOFs
Post-synthetic modification (PSM) offers an alternative and powerful route to introduce phosphane functionalities into MOFs that may not be accessible through direct synthesis. rsc.orgrsc.orgsamipubco.com This "top-down" approach involves the chemical transformation of a pre-synthesized MOF to incorporate the desired functional group. rsc.org PSM can be particularly advantageous when the desired functional group is sensitive to the conditions of direct solvothermal synthesis. rsc.org
While specific examples detailing the use of this compound for the post-synthetic modification of existing MOFs are not widely reported in the literature, the general strategies for incorporating phosphine ligands can be considered. These strategies typically fall into two main categories:
Covalent Post-Synthetic Modification: This involves the formation of a covalent bond between the incoming phosphine-containing molecule and the organic linkers of the MOF. rsc.org For instance, a MOF constructed with linkers bearing reactive groups (e.g., amino or halide groups) could potentially be modified by reaction with a derivative of this compound.
Dative Post-Synthetic Modification: This strategy involves the coordination of a phosphine ligand to the metal nodes or clusters within the MOF. rsc.org This is a common method for introducing catalytically active metal complexes into a MOF, where the phosphine acts as a ligand for the newly introduced metal center. utexas.edu
The successful application of PSM for phosphane incorporation relies on the stability of the parent MOF under the modification conditions and the accessibility of the reactive sites within the pores. rsc.org
Table 2: General Strategies for Post-Synthetic Modification of MOFs
| PSM Strategy | Description | Key Considerations |
| Covalent Modification | Formation of new covalent bonds on the organic linkers. | Stability of the MOF framework under reaction conditions; accessibility of reactive sites. |
| Dative Modification | Coordination of a new ligand to the metal nodes. | Availability of open coordination sites on the metal nodes; stability of the resulting coordination bond. |
The development of robust and versatile methods for both the direct synthesis and post-synthetic modification of P-MOFs using ligands like this compound is crucial for advancing the field of MOF-based catalysis and materials science.
Supramolecular Architectures and Self Assembly Phenomena Involving 4,4 ,4 Phosphanetriyltribenzoic Acid
Principles of Supramolecular Interactions in Framework Formation
The formation of supramolecular frameworks based on 4,4',4''-phosphanetriyltribenzoic acid is primarily governed by a combination of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively dictate the assembly of individual molecular components into well-defined, extended structures. nih.gov The most prominent of these are hydrogen bonding and metal-ligand coordination.
The carboxylic acid functional groups are key players in the self-assembly process, readily forming robust hydrogen bonds. The classic carboxylic acid dimer synthon, where two acid groups pair up via two O-H···O hydrogen bonds, is a common motif. researchgate.net Additionally, the phosphorus atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, further influencing the packing arrangement.
In the context of metal-organic frameworks (MOFs), the carboxylate groups of the deprotonated ligand coordinate to metal ions or metal clusters, forming strong, directional bonds. nih.gov The geometry of these metal-ligand coordination bonds, in conjunction with the inherent C3 symmetry of the ligand, directs the formation of predictable and often porous three-dimensional networks. The choice of metal ion and its preferred coordination geometry plays a crucial role in determining the final topology of the framework.
Molecular Recognition and Host-Guest Chemistry in Assemblies
The porous nature of many frameworks constructed from this compound makes them excellent candidates for applications in molecular recognition and host-guest chemistry. elsevierpure.com Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, leading to a well-defined structural arrangement. rsc.org
The cavities within these supramolecular assemblies can selectively encapsulate guest molecules of complementary size, shape, and chemical functionality. This selectivity arises from a combination of steric fit and specific interactions between the host framework and the guest molecule. For instance, the aromatic surfaces of the ligand can engage in π-π stacking interactions with aromatic guest molecules, while the polar carboxylic acid or carboxylate groups can form hydrogen bonds with suitable guests.
The process of encapsulating a guest molecule within a host framework is a dynamic equilibrium. elsevierpure.com The strength of the host-guest interaction can be influenced by external stimuli such as temperature, pressure, or the presence of competing guest molecules. This responsiveness is a key feature of supramolecular systems and opens up possibilities for applications in areas such as chemical sensing, separations, and controlled release. researchgate.net
In some cases, the guest molecule can play a templating role during the formation of the supramolecular framework, influencing the final structure. The framework, in turn, provides a confined environment that can alter the physical and chemical properties of the encapsulated guest.
Impact of Ligand Conformation and Flexibility on Supramolecular Topology
The conformational flexibility of the this compound ligand is a critical factor in determining the topology of the resulting supramolecular assembly. acs.org The three phenyl rings can rotate around the P-C bonds, and the carboxylic acid groups can rotate around the C-C bonds. This flexibility allows the ligand to adopt various conformations to accommodate the geometric requirements of different metal coordination environments or to optimize packing in the solid state.
The specific conformation adopted by the ligand directly influences the dimensionality and connectivity of the resulting framework. For instance, a more extended conformation might lead to the formation of open, porous structures, while a more compact conformation could result in denser, interpenetrated networks. acs.org The interplay between the ligand's intrinsic conformational preferences and the directing influence of metal coordination or hydrogen bonding is a key aspect of crystal engineering with this versatile building block.
The non-planar, tripodal nature of the ligand, a consequence of the pyramidal geometry at the phosphorus center, is a key feature that promotes the formation of three-dimensional frameworks. This contrasts with linear or planar ligands that tend to form one- or two-dimensional structures. The inherent chirality that can arise from the propeller-like arrangement of the phenyl groups can also lead to the formation of chiral supramolecular structures.
Directed Self-Assembly of Helical and Layered Structures
The unique structural features of this compound can be exploited to direct the self-assembly of complex supramolecular architectures, including helical and layered structures. The formation of such structures is a testament to the power of molecular programming, where the information encoded in the shape and functionality of the building blocks dictates the final outcome of the assembly process.
Helical structures can arise from the propagation of chiral recognition events during the assembly process. The inherent chirality of the ligand's propeller-like conformation, or the introduction of chiral co-ligands or templates, can bias the assembly towards one helical handedness. The pitch and diameter of the resulting helices are determined by the specific geometric parameters of the building blocks and the interactions between them.
The ability to direct the self-assembly of this compound into such diverse and complex structures highlights its potential for the rational design and synthesis of new materials with tailored properties and functions.
Advanced Functional Applications of 4,4 ,4 Phosphanetriyltribenzoic Acid Based Materials
Catalysis and Photocatalysis
Materials derived from 4,4',4''-phosphanetriyltribenzoic acid have demonstrated significant potential in both catalysis and photocatalysis. The inherent properties of the phosphine (B1218219) core, which can be readily oxidized to a phosphine oxide, allow for the creation of diverse catalytic sites. These materials can act as scaffolds for metal-organic frameworks (MOFs) in heterogeneous catalysis or be modified for use as organocatalysts in homogeneous solutions.
Heterogeneous Catalysis within Phosphane-Functionalized Metal-Organic Frameworks
Phosphane-functionalized metal-organic frameworks (P-MOFs) represent a significant class of coordination polymers that merge the worlds of homogeneous and heterogeneous catalysis. researchgate.netnih.gov By using linkers like this compound, the catalytically relevant phosphine group becomes an integral part of a robust, porous, and crystalline framework. ethz.ch This approach allows for the "heterogenization" of phosphine ligands, which are ubiquitous in homogeneous catalysis, thereby facilitating catalyst recovery and reuse. researchgate.netbohrium.com
A primary application of P-MOFs derived from this compound is to serve as a solid-state support for catalytically active metal centers. acs.org The phosphine moieties within the framework act as robust anchoring points for transition metals such as rhodium (Rh), iridium (Ir), and cobalt (Co). researchgate.netacs.orgfigshare.com
A key principle in the design of these catalysts is the creation of well-defined, isolated active sites. acs.org In conventional homogeneous systems, phosphine-metal complexes can undergo undesirable reactions like ligand exchange or disproportionation, which can deactivate the catalyst. acs.orgnih.gov By immobilizing the phosphine ligand within the rigid MOF structure, individual metal complexes are kept separated, preventing these deactivation pathways. acs.orgfigshare.comnih.gov This "site isolation" stabilizes reactive mono(phosphine)-metal intermediates, leading to catalysts that are not only recyclable but often more active and selective than their homogeneous counterparts. acs.orgnih.gov
For instance, a MOF constructed with a triarylphosphine tricarboxylate linker has been successfully metalated with Rh and Ir. These materials proved to be highly effective single-site catalysts for a variety of reactions, including the hydrosilylation of ketones and alkenes, hydrogenation of alkenes, and C-H borylation of arenes. acs.orgfigshare.comnih.gov
| Catalyst System | Metal Center | Reaction Type | Key Advantage of MOF Support | Reference |
|---|---|---|---|---|
| P-MOF·Rh | Rhodium | Alkene Hydrosilylation | Stabilization of M-PR3 intermediates, reusability. | acs.orgnih.gov |
| P-MOF·Ir | Iridium | Arene C-H Borylation | Enhanced activity and recyclability compared to homogeneous control. | acs.orgnih.gov |
| MOF-P-Co | Cobalt | Aromatic C-H Borylation | Broad substrate scope with excellent functional group tolerance. | researchgate.net |
| P-MOF-Rh | Rhodium | Alkene Hydroformylation | Site isolation allows for molecular-level understanding and catalyst recycling. | acs.org |
The tunable nature of MOFs allows for the integration of multiple, distinct catalytic functionalities within a single material, creating what are known as bifunctional catalysts. acs.orgnih.gov These materials are highly desirable for promoting cascade reactions, where the product of one catalytic step becomes the substrate for the next, all within a single pot. nih.govmdpi.com
P-MOFs are exceptionally well-suited for this purpose. It is possible to design frameworks that contain both a metal-phosphine complex and a second type of active site. nih.govresearchgate.net A common strategy involves using a MOF with Lewis acidic metal nodes, such as those made with hafnium (Hf). nih.govresearchgate.net Post-synthetic modification can then be used to graft phosphine ligands onto these nodes, which are subsequently metalated. The resulting material possesses both a Lewis acidic site (the Hf node) and a transition metal catalyst (e.g., Ir or Rh on the phosphine). nih.govresearchgate.net
Such bifunctional catalysts have been successfully employed in tandem reactions like reductive amination, where the Lewis acid site activates an amine and the iridium-phosphine complex catalyzes the reduction step. nih.govresearchgate.net This synergistic cooperation between two different active sites within a single, stable framework maximizes efficiency and selectivity for complex transformations. mdpi.com
| Bifunctional MOF Catalyst | Active Site 1 (Function) | Active Site 2 (Function) | Tandem/Cascade Reaction | Reference |
|---|---|---|---|---|
| Ir-SulP1-MOF-808(Hf) | Hf-cluster (Lewis Acid) | Ir-Phosphine (Reduction) | Reductive Amination | nih.govresearchgate.net |
| Rh-SulP1-MOF-808(Hf) | Hf-cluster (Lewis Acid) | Rh-Phosphine (Hydroformylation) | Hydroaminomethylation | nih.govresearchgate.net |
| CPM-200s (Generic) | Mx+ node (Lewis Acid) | Azo-group in linker (Lewis Base) | Deacetalization-Knoevenagel | mdpi.com |
Homogeneous Catalysis Utilizing this compound Derivatives
While P-MOFs are powerful heterogeneous catalysts, soluble derivatives of this compound are also highly effective in homogeneous catalysis, where the catalyst and reactants exist in the same phase. savemyexams.comrsc.org In this context, the molecule acts not as a structural linker but as the catalyst itself, leveraging the reactivity of the central phosphorus atom.
Nucleophilic phosphine catalysis is a powerful tool in organic synthesis, driven by the ability of a tertiary phosphine to act as a potent nucleophile. acs.orgillinois.edu The general mechanism begins with the nucleophilic addition of the phosphine to an electron-deficient substrate, such as an activated alkene, alkyne, or allene. nih.govnih.govrsc.org This initial step generates a highly reactive zwitterionic intermediate, typically a phosphonium (B103445) enolate or a related species. acs.orgnih.gov
This zwitterionic intermediate can then engage in a variety of subsequent reactions, reacting with electrophiles or nucleophiles to form new chemical bonds. acs.orgnih.gov The versatility of this activation mode has led to the development of a vast number of synthetic transformations. nih.govnih.govescholarship.org Derivatives of this compound, when solubilized (e.g., as esters), can function as the tertiary phosphine catalyst in these reaction cycles. The electronic properties of the catalyst can be fine-tuned by altering the substituents on the aromatic rings.
Generalized Mechanism of Nucleophilic Phosphine Catalysis:
Initial Attack: The tertiary phosphine adds to an electron-deficient multiple bond (e.g., alkene).
Zwitterion Formation: A reactive zwitterionic phosphonium intermediate is formed.
Subsequent Reaction: The intermediate reacts with a nucleophile (Nu) or an electrophile (E+).
Product Formation & Catalyst Regeneration: The final product is formed, and the phosphine catalyst is released, ready to begin a new cycle.
The oxidized form of the phosphine, the phosphine oxide, also possesses significant catalytic activity, functioning as a Lewis base. acs.org In phosphine oxide Lewis base catalysis, the polarized P=O bond coordinates to a Lewis acid, such as a chlorosilane, to form a hypervalent complex. acs.org This coordination enhances the electrophilicity of the Lewis acid, which can then activate substrates like carbonyls or imines for further transformation. acs.org
The catalytic activity is directly related to the Lewis basicity of the phosphine oxide. The electron density on the oxygen atom of the P=O group is crucial for its ability to form a hydrogen bond or coordinate to a Lewis acid, thereby activating the substrate. ippi.ac.ir Chiral phosphine oxides, for instance, have been successfully employed as organocatalysts in asymmetric aldol (B89426) and allylation reactions. acs.orgresearchgate.net The phosphine oxide derived from this compound could serve as a tridentate Lewis basic catalyst, with the potential for cooperative effects between the three phosphine oxide groups, particularly in reactions involving metal salts or other multivalent species.
Photocatalytic Carbon Dioxide Reduction
The conversion of carbon dioxide (CO₂) into valuable chemical fuels using sunlight is a critical area of research aimed at addressing global warming and energy shortages. nih.gov Metal-Organic Frameworks (MOFs) built with photoactive linkers, such as this compound, are promising materials for this application. These materials can serve as efficient and selective photocatalysts for CO₂ reduction. nih.govnih.gov The incorporation of the phosphine-functionalized tripodal linker, this compound, into MOF structures provides unique opportunities for catalysis. The phosphorus centers can act as coordination sites for catalytically active metal species or directly participate in the photocatalytic process. researchgate.netresearchgate.net
The efficiency of photocatalytic CO₂ reduction in these systems often depends on the strategic combination of a photosensitizer unit and a catalyst unit. nih.gov For instance, supramolecular systems using Ru(II) complexes as photosensitizers and Re(I) complexes as catalysts have demonstrated the ability to reduce CO₂ to formic acid with high selectivity and durability under visible light. nih.gov In such systems, the process involves the photochemical reduction of the photosensitizer, followed by an intramolecular electron transfer to the catalyst unit which then reduces the CO₂ molecule. nih.gov
The design of MOFs using linkers like this compound allows for the creation of well-defined, porous structures where active sites are uniformly distributed. researchgate.net This structural control can enhance the efficiency of molecular discrimination and prevent unselective processes. nih.gov Functionalization of the MOF framework, for example by introducing amino groups, can also improve visible light absorption, which is crucial for generating the electron-hole pairs necessary for the catalytic reaction. ethz.ch While many studies focus on producing formic acid or carbon monoxide (CO), some systems have shown selectivity towards methane (B114726) (CH₄). nih.govrsc.orgfrontiersin.org For example, a porous polyimide photocatalyst was reported to produce CH₄ from CO₂ under visible light in a gas-solid mode without co-catalysts. rsc.org The development of MOFs with this compound holds potential for creating stable, recyclable, and highly active heterogeneous catalysts for CO₂ reduction. nih.gov
Gas Adsorption and Selective Separation
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org Their high surface areas, tunable pore sizes, and adjustable chemical functionalities make them exceptional candidates for gas storage and separation applications. rsc.orgmdpi.com The choice of the organic linker, such as this compound, is crucial in determining the final properties of the MOF, including its adsorption characteristics and selectivity for different gases. researchgate.net
Adsorption Characteristics for CO₂, CH₄, and N₂ in MOFs
The separation of carbon dioxide (CO₂) from gas mixtures like flue gas (CO₂/N₂) and natural gas (CO₂/CH₄) is of significant industrial and environmental importance. nih.govresearchgate.net MOFs have been extensively studied for their ability to selectively adsorb CO₂ over other gases like methane (CH₄) and nitrogen (N₂). researchgate.netmdpi.com This selectivity is often attributed to the stronger interactions between the CO₂ molecules, which have a larger quadrupole moment, and the MOF's framework, including open metal sites and functional groups on the organic linkers. researchgate.net
The use of this compound as a linker introduces phosphine groups into the MOF structure, which can influence gas uptake. researchgate.net While specific adsorption data for a MOF made solely with this linker is not detailed in the provided context, extensive data exists for other MOFs that illustrate the general principles of gas adsorption. For example, in a study on the Fe-based MOF named MIL-101(Fe)-NH₂, the adsorption capacities at 298 K and 4 MPa were 13 mmol/g for CO₂, 5 mmol/g for CH₄, and 3.8 mmol/g for N₂. researchgate.net Another MOF, ZnDABCO, which lacks open metal sites, showed a lower CO₂ adsorption capacity of 2.1 mmol/g under ambient conditions. researchgate.net
The selectivity of CO₂ over other gases is a key performance metric. The Ideal Adsorbed Solution Theory (IAST) is commonly used to predict the selectivity of binary gas mixtures from pure-component adsorption isotherms. researchgate.netresearchgate.net For instance, the selectivity for CO₂/N₂ and CO₂/CH₄ mixtures can be significant. In MOF-14, a copper-based interwoven framework, high selectivity for CO₂ over N₂ was observed, making it a promising material for gas separation. nih.gov
Below is a table summarizing the gas adsorption capacities for various MOFs as reported in different studies.
| MOF | Gas | Temperature (K) | Pressure | Adsorption Capacity (mmol/g) | Reference |
|---|---|---|---|---|---|
| MIL-101(Fe)-NH₂ | CO₂ | 298 | 4 MPa | 13 | researchgate.net |
| CH₄ | 298 | 4 MPa | 5 | researchgate.net | |
| N₂ | 298 | 4 MPa | 3.8 | researchgate.net | |
| UPC-96 | C₂H₂ | 298 | ~1 bar | ~1.97 | mdpi.com |
| CO₂ | 298 | ~1 bar | ~1.32 | mdpi.com | |
| CH₄ | 298 | ~1 bar | ~0.35 | mdpi.com | |
| UPC-97 | C₂H₂ | 298 | ~1 bar | ~1.15 | mdpi.com |
| CO₂ | 298 | ~1 bar | ~0.82 | mdpi.com | |
| CH₄ | 298 | ~1 bar | ~0.25 | mdpi.com | |
| ZnDABCO | CO₂ | Ambient | Ambient | 2.1 | researchgate.net |
Pore Environment Engineering for Enhanced Gas Uptake and Selectivity
The performance of MOFs in gas separation can be significantly improved by engineering their pore environment. mdpi.com This involves strategies like tuning the pore size and functionalizing the internal surfaces of the framework to enhance the interaction with specific gas molecules. encyclopedia.pubnih.gov The use of a tritopic linker like this compound provides a versatile platform for such modifications. researchgate.net
One primary method of pore engineering is the introduction of functional groups into the organic linkers. nih.gov For instance, the presence of phosphine groups from the this compound linker can create specific binding sites that may enhance the adsorption selectivity for certain gases. researchgate.netresearchgate.net The surface activity of MOFs can be altered by modifying the metal center or the organic part to fine-tune the interactions between the gas molecules and the solid surface, thereby tailoring the adsorbent's capacity. nih.gov
Another powerful strategy is the creation of mixed-linker MOFs, also known as MIXMOFs. ethz.ch This approach involves using two or more different organic linkers during the synthesis, resulting in a framework where the linkers are randomly distributed. This allows for precise control over the chemical environment and pore dimensions within the MOF. For example, incorporating linkers with different functionalities alongside this compound could introduce new binding sites or steric effects that favor the adsorption of one gas over another. ethz.ch
Furthermore, controlling the flexibility of the MOF structure can also influence its separation performance. Some MOFs exhibit a "breathing" effect, where the framework structure changes upon gas adsorption. While this can be beneficial, in other cases, a rigid framework is desired to achieve a precise molecular sieving effect. mdpi.comencyclopedia.pub The introduction of bulky or cross-linking linkers can help to create more rigid structures with finely tuned pore apertures, enhancing size-selective gas separation. mdpi.com Through these engineering strategies, MOFs based on this compound can be designed to achieve superior gas uptake and selectivity for targeted industrial applications. rsc.org
Advanced Characterization and Computational Methodologies in Research on 4,4 ,4 Phosphanetriyltribenzoic Acid
Spectroscopic Techniques for Comprehensive Structural and Electronic Analysis
Spectroscopy is a cornerstone in the study of 4,4',4''-Phosphanetriyltribenzoic acid, providing detailed insights into its molecular architecture and behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and purity of this compound and its derivatives. ox.ac.uk The presence of NMR-active nuclei such as ¹H, ¹³C, and ³¹P allows for a detailed analysis of the molecular framework.
¹H NMR Spectroscopy: Proton NMR provides information on the arrangement of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid rings. The chemical shifts and coupling patterns of these protons are sensitive to the electronic environment and can be used to confirm the substitution pattern. organicchemistrydata.org The acidic proton of the carboxylic acid groups typically appears as a broad singlet at a downfield chemical shift, although its observation can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify all unique carbon environments within the molecule. youtube.com The spectrum of this compound would feature signals for the carboxyl carbon, the aromatic carbons directly bonded to the phosphorus atom and the carboxylic acid group, and the other aromatic carbons. researchgate.net Quaternary carbons, such as the one in the carbonyl group and the one attached to the phosphorus atom, typically show weaker signals. youtube.com
³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a particularly powerful technique. slideshare.netnih.gov It provides a direct probe of the local chemical environment of the phosphorus atom. uoc.gr The ³¹P chemical shift is highly sensitive to the oxidation state, coordination number, and the nature of the substituents on the phosphorus atom. nih.gov For a triarylphosphine like this compound, a single resonance is expected in the ³¹P{¹H} spectrum. Changes in this chemical shift upon coordination to a metal center provide direct evidence of complex formation and can offer insights into the nature of the metal-phosphorus bond. researchgate.net
Table 1: Expected NMR Chemical Shift Ranges for Functional Groups in this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Complex splitting patterns due to coupling with phosphorus and other protons. |
| Carboxylic Acid (COOH) | 10 - 13 | Often broad; may exchange with solvent protons. | |
| ¹³C | Carboxylic Acid (C=O) | 165 - 185 | Typically a sharp singlet. |
| Aromatic (Ar-C) | 120 - 150 | Includes ipso-carbons attached to P and COOH, which show distinct shifts. | |
| ³¹P | Triarylphosphine (PAr₃) | -5 to -10 | Relative to 85% H₃PO₄. Shift changes significantly upon oxidation or coordination. slideshare.net |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. wikipedia.org These methods are essential for identifying functional groups and confirming the structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. pg.edu.plspecac.com The spectrum of this compound is dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region, overlapping with C-H stretches. vscht.cz A strong C=O stretching vibration typically appears around 1700 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. vscht.cz
Raman Spectroscopy: Raman spectroscopy is a complementary technique that is highly sensitive to non-polar bonds and symmetric vibrations. mdpi.com It is particularly effective for observing the P-C symmetric stretching vibrations and the skeletal vibrations of the aromatic rings, which might be weak in the IR spectrum. researchgate.net The combination of IR and Raman data provides a more complete vibrational analysis, aiding in the structural confirmation of the ligand and its metal complexes.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (Carboxylic acid) | IR | 2500 - 3300 | Broad, Strong |
| C-H stretch (Aromatic) | IR, Raman | 3000 - 3100 | Medium to Weak |
| C=O stretch (Carboxylic acid) | IR | 1680 - 1710 | Strong |
| C=C stretch (Aromatic ring) | IR, Raman | 1450 - 1600 | Medium to Strong |
| C-O stretch / O-H bend | IR | 1210 - 1320 | Medium |
| P-C stretch | Raman | 600 - 800 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption bands in the UV region arise primarily from π→π* transitions within the aromatic benzoic acid rings. The position and intensity of these bands can be influenced by the central phosphine (B1218219) group and the carboxylic acid substituents.
The UV-Vis spectrum of this compound is also highly sensitive to pH. nih.gov Deprotonation of the carboxylic acid groups to form carboxylates leads to changes in the electronic structure of the molecule, resulting in a shift in the absorption maxima (a bathochromic or hypsochromic shift). This pH dependence can be utilized to determine the pKa values of the carboxylic acid groups. When the ligand is coordinated to a metal ion, new absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, may appear, providing evidence of complex formation.
X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netijcmas.com
Powder X-ray Diffraction (PXRD): PXRD is used when single crystals are not available or for the analysis of bulk, polycrystalline materials. icdd.comnist.gov It is crucial for confirming the phase purity of a synthesized batch of this compound. researchgate.net The experimental PXRD pattern can be compared to a pattern simulated from single-crystal data to verify the identity and crystallinity of the bulk sample. crystallography.net It is also widely used to study the stability and structural changes of materials under different conditions.
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure around a specific absorbing atom. It is particularly valuable for studying non-crystalline materials or for probing the environment of a specific element in a complex material. The technique is divided into two regions:
X-ray Absorption Near Edge Structure (XANES): The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. For this compound complexes, XANES at the P K-edge or the metal K- or L-edge can reveal changes in the electronic structure upon coordination.
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the local atomic environment of the absorbing atom, including the number, type, and distance of its nearest neighbors. In metal complexes of this compound, EXAFS can be used to determine the bond distance between the metal center and the phosphorus atom or the oxygen atoms of the carboxylate groups.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a powerful complement to experimental studies, offering insights into the structure, properties, and reactivity of this compound at the atomic level. nih.gov Density Functional Theory (DFT) is a commonly employed method for these investigations. nih.govfrontiersin.org
Theoretical calculations can be used to:
Predict Molecular Geometry: Optimize the three-dimensional structure of the molecule, predicting bond lengths and angles that can be compared with experimental X-ray diffraction data.
Simulate Spectroscopic Data: Calculate vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. nih.gov NMR chemical shifts can also be predicted to support experimental assignments.
Analyze Electronic Properties: Determine the distribution of electron density, calculate molecular orbitals (e.g., HOMO and LUMO), and create molecular electrostatic potential maps to predict sites of reactivity.
Investigate Reaction Mechanisms: Model the interactions between the ligand and metal ions, providing insights into the formation of MOFs and other coordination complexes.
Determine Thermochemical Properties: Calculate properties such as gas-phase acidity and pKa values, offering a deeper understanding of the compound's chemical behavior. mdpi.com
By integrating these advanced characterization and computational methods, researchers can develop a comprehensive and detailed understanding of the fundamental properties of this compound, paving the way for its rational application in materials science and catalysis. tesisenred.netresearchgate.net
Density Functional Theory (DFT) Calculations for Geometry Optimization, Electronic Structure, and Reactivity Predictions
Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. mdpi.com For this compound, DFT is instrumental in elucidating its fundamental structural and electronic characteristics.
Geometry Optimization: The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers can calculate the lowest energy conformation of the molecule. nih.govnih.gov For this compound, this would involve optimizing the pyramidal geometry around the central phosphorus atom and the rotational orientation of the three carboxyphenyl arms. The expected result is a "propeller-like" conformation, typical for triarylphosphines, where the aryl rings are twisted out of plane to minimize steric hindrance. capes.gov.br Key structural parameters like bond lengths, bond angles, and dihedral angles are precisely calculated.
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| P-C Bond Length | Distance between Phosphorus and Phenyl Carbon | ~1.83 Å researchgate.net |
| C-P-C Bond Angle | Angle between the three Phenyl Rings | ~102° researchgate.net |
| C=O Bond Length | Carbonyl Bond in Carboxylic Acid | ~1.21 Å |
| O-H Bond Length | Hydroxyl Bond in Carboxylic Acid | ~0.97 Å |
| C-C-P-C Dihedral Angle | Torsion Angle defining Ring Orientation | Variable |
Electronic Structure: Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. A critical aspect of this is the study of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. mdpi.com For this compound, the MEP would show regions of negative potential (nucleophilic sites) around the oxygen atoms of the carboxylic groups and the lone pair of the phosphorus atom, while positive potential (electrophilic sites) would be located around the acidic hydrogen atoms.
| Property | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.0 |
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ² / 2η | Global electrophilic nature |
| Chemical Softness (S) | 1 / η | Inverse of hardness |
Molecular Dynamics Simulations for Solvent Effects and Structural Dynamics
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the structure evolves in response to its environment.
Solvent Effects: The behavior of this compound, particularly its carboxylic acid functionalities, is highly dependent on the solvent. MD simulations can explicitly model these solvent effects by immersing the molecule in a simulated box of solvent molecules (e.g., water, DMSO, or ethanol). rsc.orgdtu.dk These simulations can reveal the formation and dynamics of hydrogen bonds between the carboxylic acid groups and protic solvent molecules, which in turn influences the molecule's solubility and conformational preferences. nsf.gov Understanding these interactions is crucial for applications in solution-phase catalysis or for the self-assembly of metal-organic frameworks.
Structural Dynamics: MD simulations provide a detailed picture of the molecule's flexibility. nih.gov For this compound, this includes the propeller-like rotation of the carboxyphenyl rings around the P-C bonds and the conformational flexibility of the carboxyl groups. The simulation trajectory can be analyzed to identify the most populated conformations and the energy barriers between them, defining the molecule's conformational ensemble. nih.gov This dynamic information is essential for understanding how the ligand can adapt its shape to coordinate with a metal center or interact with a substrate. tuwien.at
| Dynamic Property | Method of Analysis | Information Gained |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Plotting RMSD vs. time | Overall structural stability and equilibration |
| Root-Mean-Square Fluctuation (RMSF) | Plotting RMSF per atom | Identifies flexible regions of the molecule |
| Radial Distribution Function (RDF) | Calculating g(r) for solvent around solute atoms | Describes solvent structuring and H-bonding |
| Dihedral Angle Distribution | Histogram of key torsion angles over time | Characterizes conformational isomerism (e.g., ring rotation) |
Theoretical Simulations of Spectroscopic Data
Theoretical simulations of spectra are a powerful tool for interpreting and validating experimental data. By calculating spectra computationally, specific bands can be unambiguously assigned to their corresponding molecular motions or electronic transitions. nih.govscirp.org
Vibrational Spectroscopy (IR and Raman): Following a DFT geometry optimization, a frequency calculation can be performed to predict the molecule's vibrational spectrum. researchgate.net This simulation yields the wavenumbers and intensities of the infrared (IR) and Raman active modes. For this compound, this would allow for the precise assignment of key vibrational bands, such as the P-C stretching modes, the characteristic C=O and O-H modes of the carboxylic acid groups, and the various aromatic C-H and C-C vibrations. nih.govnih.gov Comparing the simulated spectrum to an experimental one helps confirm the molecule's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be calculated theoretically, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculations predict the 1H, 13C, and 31P NMR spectra. For this compound, a simulated 31P NMR spectrum would predict the chemical shift for the central phosphorus atom, providing a key diagnostic signal. Similarly, calculated 1H and 13C spectra would help assign the signals for the aromatic and carboxylic acid moieties, aiding in the complete structural elucidation in solution.
| Vibrational Mode | Functional Group | Hypothetical Experimental Frequency (cm-1) | Hypothetical Calculated Frequency (cm-1) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | ~3000 (broad) | ~3050 |
| C=O Stretch | Carboxylic Acid | ~1700 | ~1715 |
| C=C Stretch | Aromatic Ring | ~1600, 1495 | ~1610, 1500 |
| P-C Stretch | Phosphine-Aryl | ~1090 | ~1100 |
Mechanistic Studies of Reactions and Catalytic Pathways
Beyond static and dynamic properties, computational chemistry is crucial for investigating the role of this compound in chemical reactions. DFT calculations can map out entire reaction pathways, providing a detailed understanding of the mechanism. beilstein-journals.org
This involves identifying and calculating the energies of all relevant species along a reaction coordinate, including reactants, intermediates, transition states, and products. nih.govrsc.org The energy difference between the reactants and the highest-energy transition state gives the activation barrier, which determines the reaction rate.
Given its structure, this compound could participate in reactions in several ways:
As a Ligand: Most commonly, it would serve as a ligand for a transition metal catalyst. Computational studies could elucidate the mechanism of a catalytic cycle, for example, in a cross-coupling reaction. This would involve modeling the elementary steps: oxidative addition of reactants to the metal center, potential transmetalation, and the final reductive elimination to release the product and regenerate the catalyst. nih.gov
As an Organocatalyst: The phosphine's Lewis basicity means it could potentially catalyze reactions directly. mdpi.comnih.gov DFT calculations could probe the mechanism, for example, by modeling the nucleophilic attack of the phosphorus lone pair on an electrophile to initiate a reaction cascade.
As a Brønsted Acid/Base: The carboxylic acid groups can participate in proton transfer steps, a key feature in many acid- or base-catalyzed reactions.
By mapping the free energy profile, these studies can explain the observed reactivity, regioselectivity, and enantioselectivity of a reaction, guiding the rational design of more efficient catalytic systems. nih.gov
| Reaction Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants + Catalyst | Starting materials | 0.0 |
| Intermediate 1 | First stable species in the cycle | -5.2 |
| Transition State 1 (TS1) | Energy barrier to form Intermediate 2 | +15.7 |
| Intermediate 2 | Second stable species in the cycle | -10.1 |
| Transition State 2 (TS2) | Energy barrier to form products | +12.3 |
| Products + Catalyst | Final products | -25.0 |
Future Research Trajectories and Interdisciplinary Perspectives
Rational Design and Synthesis of Next-Generation 4,4',4''-Phosphanetriyltribenzoic Acid Derivatives
The future development of materials based on this compound hinges on the ability to rationally design and synthesize next-generation derivatives with tailored properties. Research in this area is expected to focus on several key strategies:
Modification of the Phosphine (B1218219) Core: The central phosphorus atom, with its lone pair of electrons, is a key functional site. Future synthetic efforts will likely explore the oxidation of the phosphorus(III) center to phosphorus(V) (phosphine oxide), which alters the geometry and electronic properties of the ligand. Furthermore, the synthesis of chiral phosphine derivatives could introduce stereoselectivity, paving the way for applications in asymmetric catalysis. beilstein-journals.org
Functionalization of Aromatic Rings: Introducing additional functional groups onto the phenyl rings of the core structure can impart specific properties. For instance, the incorporation of sulfonic acid groups alongside the existing carboxylic acids could enhance proton conductivity for fuel cell applications. tesisenred.net Conversely, adding hydrophobic or fluorinated groups could tune the sorption properties of resulting materials for specific guest molecules.
Synthesis of Phosphine-Based Frameworks: Research has demonstrated the synthesis of microporous covalent organic frameworks (COFs) based on 4,4′-biphenyl/phosphine scaffolds. researchgate.netresearchgate.net Similar strategies can be applied to this compound to create robust, porous polymers. These frameworks can serve as excellent supports for metal catalysts, with studies showing that bis-phosphine complexes of palladium are preferably formed within such structures. researchgate.netresearchgate.net The synthesis of derivatives like gallic acid amides containing 1,3,4-thiadiazole (B1197879) highlights the potential for creating complex molecules with specific biological or chemical activities. pjps.pk
The synthesis of these advanced derivatives will require the development of novel and efficient synthetic routes, potentially moving beyond traditional methods to include techniques like post-synthetic modification of frameworks built from the parent acid. tesisenred.net
Integration into Multi-Functional Hybrid Materials
This compound is an exemplary tritopic linker for the construction of Metal-Organic Frameworks (MOFs). researchgate.net Its integration into multi-functional hybrid materials represents a significant avenue for future research, focusing on creating systems where multiple components work in synergy.
Pillared-Layered and Multi-Dimensional MOFs: As a tridentate linker, the acid has been used to synthesize trinuclear zinc-based MOFs. researchgate.netresearchgate.net The resulting frameworks can be controlled by the presence or absence of additional N-donor linkers, such as 4,4'-bipyridine (B149096). researchgate.net Without a secondary linker, a layered (3,6)-c network is formed. The addition of a pillaring ligand like 4,4'-bipyridine increases the dimensionality, leading to three-dimensional (3,4,6)-nodal MOFs with interpenetrated nets. researchgate.net Future work will likely explore a wider range of metal nodes and secondary organic linkers to create a diverse library of hybrid frameworks with tunable pore sizes and functionalities. frontiersin.orgnih.gov
MOF-Polymer Composites: The integration of MOFs derived from this compound into polymer matrices can create mixed-matrix membranes (MMMs). nih.gov The carboxylic acid groups can be functionalized with polymerizable moieties (e.g., vinyl groups) prior to MOF synthesis. nih.gov The resulting "polymerizable MOFs" can then be co-polymerized with a bulk polymer to enhance interfacial compatibility, leading to flawless membranes with high gas selectivity, for instance, for CO₂ over N₂. nih.gov
Hierarchical Porous Materials: Combining the microporosity of MOFs with the meso- or macroporosity of other materials (like silica (B1680970) or porous polymers) can lead to hierarchical structures. mdpi.com These materials would offer improved mass transport, which is crucial for applications in catalysis and separation involving large molecules.
These hybrid materials benefit from the properties of both the inorganic and organic components, offering a pathway to materials with enhanced stability, processability, and functionality. frontiersin.org
Exploration of Novel Catalytic and Adsorptive Applications
The unique structural and chemical features of this compound and its derived materials make them promising candidates for new catalytic and adsorptive applications.
Heterogeneous Catalysis: The phosphine moiety is a well-known ligand in homogeneous catalysis. Incorporating this functionality into solid-state materials like MOFs or COFs creates robust heterogeneous catalysts. researchgate.netnih.gov The free electron pair on the phosphorus atom can coordinate with transition metals like palladium, creating active sites for reactions such as C-C cross-coupling (e.g., Suzuki-Miyaura), telomerisation of dienes, and hydrogenation reactions. researchgate.netresearchgate.netresearchgate.net Chiral derivatives of the acid could be used in asymmetric catalysis, a field dominated by chiral phosphoric acids. beilstein-journals.orgnih.gov
Gas Sorption and Separation: The porous nature of MOFs constructed from this linker allows for the adsorption of gases. nih.gov For example, zinc-based MOFs using this linker have shown the ability to adsorb hydrogen (H₂), although nitrogen (N₂) uptake at low pressures is relatively poor. researchgate.net Future research will focus on modifying the framework—for instance, by changing the metal center or functionalizing the linker—to enhance the selectivity and capacity for specific gases like carbon dioxide (CO₂) or methane (B114726). mdpi.com The precise control over pore size and surface chemistry is key to developing materials for challenging separations. mdpi.com
Sensing and Environmental Remediation: The functional groups within MOFs can be tailored for selective adsorption of pollutants. mdpi.com Frameworks derived from this compound could be designed to capture heavy metal ions or organic pollutants from water. The inherent luminescence of some MOFs could also be exploited for chemical sensing, where the binding of a target analyte to the framework causes a detectable change in the fluorescence signal.
The versatility of the linker allows for the design of materials targeted for specific industrial and environmental challenges. rsc.org
Synergistic Approaches Combining Experimental and Computational Methodologies
The complexity of the materials derived from this compound necessitates a combined experimental and computational approach for their rational design and optimization.
Predictive Modeling of MOF Structures: Computational methods, particularly Density Functional Theory (DFT), can be used to predict the most stable crystal structures of new MOFs before their synthesis is attempted in the lab. nih.gov This can save significant experimental effort by identifying promising combinations of metal nodes and organic linkers.
Simulating Adsorption and Diffusion: Grand Canonical Monte Carlo (GCMC) simulations are powerful tools for predicting the gas adsorption isotherms and selectivities of porous materials. nih.gov These simulations can reveal the preferred binding sites for different gas molecules within the pores and provide insights into how to modify the framework to improve separation performance. For example, calculations can determine the adsorption energies for CO₂ versus N₂, guiding the design of materials for carbon capture. nih.gov
Understanding Reaction Mechanisms: Computational chemistry can elucidate the mechanisms of catalytic reactions occurring within the pores of MOFs. nih.gov By modeling the interaction of substrates with the active sites (e.g., a metal-phosphine complex), researchers can understand the factors that control catalytic activity and selectivity. This knowledge is crucial for designing next-generation catalysts with improved performance. nih.gov
This synergistic loop—where computational predictions guide experimental work, and experimental results validate and refine computational models—is essential for accelerating the discovery and development of new functional materials based on this compound.
Q & A
Q. What are the key steps in synthesizing H₃tpp for metal-organic framework (MOF) construction?
H₃tpp is synthesized via a two-step procedure starting from commercially available reactants. The first step involves C–C cross-coupling reactions to form the triphenylphosphine core, followed by carboxylation to introduce benzoic acid groups. Critical considerations include:
- Inert atmosphere : To prevent oxidation of the P(III) site to P(V), reactions are conducted under nitrogen or argon using Schlenk techniques .
- Purification : Column chromatography or recrystallization ensures removal of unreacted intermediates.
- Yield optimization : Reaction time and stoichiometric ratios (e.g., 1:3 for phosphine to benzoic acid precursors) are adjusted to maximize purity and yield .
Q. Which characterization techniques are essential for validating H₃tpp-based MOFs?
Key methods include:
- Single-crystal X-ray diffraction (SCXRD) : To determine framework topology and confirm coordination of carboxylate groups to metal nodes (e.g., Y³⁺, Ca²⁺) .
- Gas sorption analysis : N₂ adsorption at 77 K quantifies surface area (BET) and pore volume. CO₂ adsorption at 195–298 K evaluates selectivity and capacity .
- FTIR spectroscopy : Identifies protonation states of carboxylate groups and confirms P(III) presence via characteristic P–C stretching modes .
Advanced Research Questions
Q. How do Lewis basic P(III) sites in H₃tpp MOFs enhance CO₂ adsorption selectivity?
The P(III) sites act as Lewis bases, forming weak interactions with CO₂ (a Lewis acid). This is validated through:
- In-situ diffraction studies : Reveal CO₂ occupancy near P(III) sites at low temperatures (e.g., 195 K) .
- Isosteric heat of adsorption (Qst) : Higher Qst values (~25–30 kJ/mol) compared to non-functionalized MOFs indicate stronger host-guest interactions .
- Competitive adsorption experiments : H₃tpp MOFs show higher CO₂/N₂ selectivity (e.g., 45:1 at 1 bar) due to polarizable P(III) centers .
Q. What challenges arise when refining H₃tpp MOF crystal structures using SHELXL?
Common issues include:
- Disordered solvent molecules : Use the SQUEEZE algorithm (PLATON) to model electron density from disordered guests, ensuring accurate refinement of framework atoms .
- Twinned crystals : Implement twin-law matrices (e.g., -h, -k, l) in SHELXL to resolve overlapping reflections .
- Soft restraints : Apply distance restraints for carboxylate-metal bonds to prevent overfitting, especially with low-resolution data (<1.0 Å) .
Q. How does extending the H₃tpp linker (e.g., to H₃tbpp) impact MOF properties?
Replacing H₃tpp with its extended derivative H₃tbpp (~18–19 Å between carboxylates) leads to:
- Larger pore dimensions : Pore size increases from ~8 Å (H₃tpp) to ~12 Å (H₃tbpp), enhancing gas uptake capacity (e.g., CO₂: 120 cm³/g vs. 85 cm³/g at 1 bar) .
- Reduced framework stability : Longer linkers may reduce thermal stability (e.g., decomposition at 300°C vs. 350°C for H₃tpp MOFs) due to weaker metal-carboxylate bonds .
- Synthetic complexity : Multi-step synthesis of H₃tbpp requires palladium-free cross-coupling strategies to minimize costs .
Q. What computational methods complement experimental studies of H₃tpp MOFs?
- Density Functional Theory (DFT) : Calculates binding energies between CO₂ and P(III) sites, corroborating experimental Qst values .
- Grand Canonical Monte Carlo (GCMC) simulations : Predicts gas adsorption isotherms and identifies favorable adsorption sites in the framework .
- Electrostatic potential mapping : Visualizes charge distribution around P(III) sites to rationalize CO₂ selectivity over nonpolar gases like CH₄ .
Methodological Considerations
Q. How can researchers mitigate oxidation of P(III) sites during MOF synthesis?
- Inert conditions : Use gloveboxes or Schlenk lines for ligand synthesis and MOF assembly .
- Reducing agents : Add hydroquinone (0.1–1.0 wt%) to reaction mixtures to scavenge trace O₂ .
- Post-synthetic stabilization : Functionalize MOFs with hydrophobic groups (e.g., perfluorinated chains) to shield P(III) from moisture .
Q. What strategies resolve discrepancies between experimental and simulated adsorption data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
